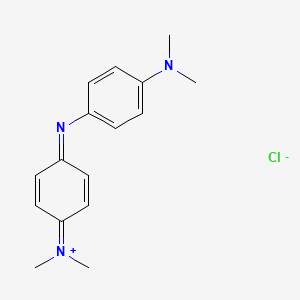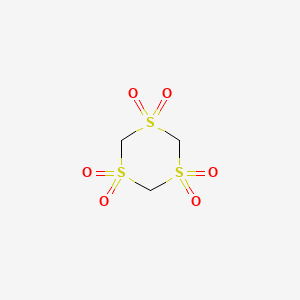
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate
Descripción general
Descripción
“Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 5556-22-9 . Its molecular weight is 172.2 and its IUPAC name is methyl 3-hydroxy-5-methyl-1H-1lambda3-thiophene-2-carboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate” is 1S/C7H8O3S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h3,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Gas Chromatography Application
- Separation and Determination : Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate has been studied in the context of gas chromatography. It has been used for the separation and determination of medicine intermediates, demonstrating good resolution and accuracy in analysis (Jiang Feng, 2004).
Synthetic Chemistry Application
- Synthesis of Derivatives : This compound has been utilized in synthetic chemistry, particularly in the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. These syntheses provide routes to compounds with potential applications in various chemical domains (C. Corral & J. Lissavetzky, 1984).
Spectroscopy and Molecular Studies
- NMR and IR Studies : The compound has been a subject in 1H NMR spectra and IR carbonyl stretching frequency studies, offering insights into the substituent effects in thiophene compounds. These studies are crucial for understanding the molecular behavior and properties of such compounds (H. Satonaka, 1983).
Electrophilic Reaction Research
- Distant Functionalization in Electrophilic Reactions : Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate has been involved in studies exploring distant functionalization via incorporation of thiophene moieties in electrophilic reactions. This research is significant for developing long-chain esters with specific functional groups, having implications in pharmacological and industrial chemistry (Yang et al., 2000).
Analytical Chemistry
- Spectrophotometric Properties : This compound has been used in the synthesis of new thienylazo reagents for spectrophotometry analytical research. The study of its derivatives' spectrophotometric properties offers valuable insights for analytical chemistry applications (O. Barabash et al., 2020).
Propiedades
IUPAC Name |
methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-5(8)6(11-4)7(9)10-2/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCMJBEOCSRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343167 | |
| Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
CAS RN |
5556-22-9 | |
| Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














